

# Vegfr-IN-4 (CAS: 870962-74-6): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Vegfr-IN-4 |           |
| Cat. No.:            | B15138198  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Vegfr-IN-4**, with the Chemical Abstracts Service (CAS) number 870962-74-6, is a potent, irreversible dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As a member of the quinazoline-based class of kinase inhibitors, it represents a targeted therapeutic strategy against key signaling pathways implicated in tumor growth, proliferation, and angiogenesis. This technical guide provides a comprehensive overview of the available data on **Vegfr-IN-4**, including its mechanism of action, inhibitory activity, and relevant experimental contexts.

## **Core Data Summary**

The primary quantitative data available for **Vegfr-IN-4** pertains to its in vitro inhibitory activity against its target kinases.

| Target  | IC50 (nM) | ATP Concentration |
|---------|-----------|-------------------|
| EGFR    | 18.7      | 1 μΜ              |
| VEGFR-2 | 102.3     | 1 μΜ              |

Table 1: In vitro inhibitory activity of Vegfr-IN-4.



### **Mechanism of Action**

**Vegfr-IN-4** is designed as a dual irreversible inhibitor, targeting specific cysteine residues within the ATP-binding pockets of both EGFR and VEGFR-2. This covalent modification leads to a prolonged and potent inhibition of kinase activity. The molecule incorporates two independent reactive centers, a quinazoline core that interacts with the hinge region of the kinase domain and a reactive moiety that forms a covalent bond with a non-conserved cysteine residue.

The inhibition of EGFR and VEGFR-2 disrupts downstream signaling cascades crucial for cancer cell proliferation and angiogenesis.

## **VEGFR-2 Signaling Pathway and Inhibition**

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PLCy-PKC-MAPK and PI3K-Akt pathways, leading to endothelial cell proliferation, migration, and survival, which are hallmarks of angiogenesis. **Vegfr-IN-4** irreversibly binds to the kinase domain of VEGFR-2, preventing ATP binding and subsequent autophosphorylation, thereby blocking the entire downstream signaling cascade.



Click to download full resolution via product page



VEGFR-2 signaling and inhibition by Vegfr-IN-4.

# **Synthesis**

A detailed, step-by-step synthesis protocol for **Vegfr-IN-4** (also referred to as compound 19 in some literature) is not publicly available. However, based on the general synthesis schemes for similar quinazoline-based irreversible inhibitors, a representative synthetic workflow can be proposed. The synthesis generally involves the construction of the substituted quinazoline core, followed by the introduction of the aniline moiety and the reactive Michael acceptor group.

### **Representative Synthetic Workflow**



Click to download full resolution via product page

Representative synthesis workflow for **Vegfr-IN-4**.

Disclaimer: This represents a generalized workflow. The specific reagents, reaction conditions, and purification methods for the synthesis of **Vegfr-IN-4** have not been disclosed in publicly available literature.

## **Experimental Protocols**

Detailed experimental protocols for the characterization of **Vegfr-IN-4** are not available. The following are representative protocols for key assays used in the evaluation of similar kinase inhibitors.

# In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a common method for determining the IC50 of an irreversible inhibitor.

- Reagents and Materials:
  - Recombinant human EGFR and VEGFR-2 kinase domains.



- Substrate peptide (e.g., poly(Glu, Tyr) 4:1).
- Vegfr-IN-4 (dissolved in DMSO).
- ATP (with [y-32P]ATP for radiometric detection or cold ATP for other detection methods).
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT,
  0.01% Tween-20).
- 96-well plates.
- Detection system (e.g., scintillation counter, fluorescence plate reader).
- Procedure: a. Prepare a serial dilution of **Vegfr-IN-4** in the kinase assay buffer. b. In a 96-well plate, add the kinase, substrate peptide, and the diluted **Vegfr-IN-4** or DMSO (vehicle control). c. Pre-incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation. d. Initiate the kinase reaction by adding ATP (at a concentration of 1 μM, as specified in the reported data). e. Incubate the reaction at 30°C for a specified time (e.g., 60 minutes). f. Terminate the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane). g. Quantify the substrate phosphorylation using the chosen detection method. h. Calculate the percentage of inhibition for each concentration of **Vegfr-IN-4** relative to the vehicle control. i. Determine the IC50 value by fitting the data to a dose-response curve.

### **Cell-Based Proliferation Assay (Representative Protocol)**

This protocol outlines a general method to assess the anti-proliferative effects of an inhibitor on cancer cell lines.

- Reagents and Materials:
  - Human cancer cell lines (e.g., A431 for EGFR, HUVEC for VEGFR-2).
  - Cell culture medium and supplements.
  - Vegfr-IN-4 (dissolved in DMSO).
  - Cell proliferation reagent (e.g., MTT, WST-1).



- 96-well cell culture plates.
- Microplate reader.
- Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Prepare a serial dilution of Vegfr-IN-4 in the cell culture medium. c. Replace the medium in the wells with the medium containing the diluted Vegfr-IN-4 or DMSO (vehicle control). d. Incubate the cells for a specified period (e.g., 72 hours). e. Add the cell proliferation reagent to each well and incubate as per the manufacturer's instructions. f. Measure the absorbance or fluorescence using a microplate reader. g. Calculate the percentage of cell viability for each concentration of Vegfr-IN-4 relative to the vehicle control. h. Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.

# Pharmacokinetics, Pharmacodynamics, and In Vivo Studies

There is no publicly available data on the pharmacokinetics, pharmacodynamics, or in vivo efficacy of **Vegfr-IN-4**. Studies on other quinazoline-based irreversible kinase inhibitors suggest that these compounds can exhibit a range of pharmacokinetic profiles, and their long duration of action is often attributed to the irreversible nature of their binding to the target kinases. Further preclinical studies would be required to characterize the absorption, distribution, metabolism, and excretion (ADME) properties and the in vivo anti-tumor activity of **Vegfr-IN-4**.

### **Clinical Trials**

There is no information available in the public domain regarding any clinical trials involving **Vegfr-IN-4**.

### Conclusion

**Vegfr-IN-4** is a potent dual irreversible inhibitor of EGFR and VEGFR-2 with demonstrated in vitro activity. Its mechanism of action, targeting key oncogenic and angiogenic pathways, makes it a compound of interest for cancer research. However, a comprehensive understanding of its therapeutic potential is limited by the lack of publicly available data on its synthesis, pharmacokinetics, pharmacodynamics, and in vivo efficacy. The information







provided in this guide serves as a foundational resource for researchers and drug development professionals interested in this and similar dual kinase inhibitors. Further investigation is warranted to fully elucidate the preclinical and potential clinical profile of **Vegfr-IN-4**.

• To cite this document: BenchChem. [Vegfr-IN-4 (CAS: 870962-74-6): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15138198#vegfr-in-4-cas-number-870962-74-6]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com